molecular formula C24H23N3O3S2 B5236548 N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE

Cat. No.: B5236548
M. Wt: 465.6 g/mol
InChI Key: BCWLRVJHWNOCJZ-UHFFFAOYSA-N
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Description

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Sulfonamide Formation:

    Amide Bond Formation: The final step involves coupling the sulfonamide derivative with a phenylpropanoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole.

    Amides: Compounds like acetanilide and benzamide.

Uniqueness

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-8-11-19(12-9-16)32(29,30)27-21(15-18-6-4-3-5-7-18)23(28)26-24-25-20-13-10-17(2)14-22(20)31-24/h3-14,21,27H,15H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWLRVJHWNOCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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